molecular formula C11H8BF2NO2 B8659448 [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid

[2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid

Cat. No.: B8659448
M. Wt: 235.00 g/mol
InChI Key: RVEWQNCGFNGZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-difluoro-3-(pyridin-4-yl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • 2,3-Difluoro-4-(heptyloxy)benzeneboronic acid
  • 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
  • 2,4-Difluoro-3-(pyridin-3-yl)benzeneboronic acid

Comparison: [2,4-Difluoro-3-(pyridin-4-yl)phenyl]boronic acid is unique due to the presence of both fluorine atoms and a pyridinyl group, which can significantly influence its reactivity and selectivity in cross-coupling reactions. The fluorine atoms can enhance the stability and electron-withdrawing properties of the compound, while the pyridinyl group can provide additional coordination sites for catalysts .

Properties

Molecular Formula

C11H8BF2NO2

Molecular Weight

235.00 g/mol

IUPAC Name

(2,4-difluoro-3-pyridin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H8BF2NO2/c13-9-2-1-8(12(16)17)11(14)10(9)7-3-5-15-6-4-7/h1-6,16-17H

InChI Key

RVEWQNCGFNGZLZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C2=CC=NC=C2)F)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,2,6,6-tetramethylpiperidine (3.10 ml, 18.4 mmol) in THF (80 ml) was cooled to −20° C., then treated with a 2.5 M solution of butyllithium in hexanes (7.03 ml, 17.6 mmol). After stirring at −20° C. for 10 min, the mixture was cooled to −78° C. and treated with a solution of 4-(2,6-difluorophenyl)pyridine (3.20 g, 16.7 mmol) in THF (20 ml). The mixture was stirred at −78° C. for 1.5 h before adding trimethyl borate (3.78 ml, 33.5 mmol). The mixture was allowed to warm to room temperature before adding 5 N aqueous HCl (20 ml). After stirring for 12 h, the solvent was removed in vacuo and the residue was partitioned between 1 N aqueous HCl (100 ml) and diethyl ether (100 ml). The organic layer was then extracted with 1 N aqueous NaOH and the aqueous layer was acidified to pH 8 with 5 N aqueous HCl. The resulting solid was collected by filtration, washed with water and dried to afford 3.20 g (81%) of 2,4-difluoro-3-(pyridin-4-yl)benzeneboronic acid as a white solid: MS (ES+) m/z 235 [M+H]+.
Quantity
3.1 mL
Type
reactant
Reaction Step One
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80 mL
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solvent
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
7.03 mL
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
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Quantity
20 mL
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solvent
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3.78 mL
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reactant
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Quantity
20 mL
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reactant
Reaction Step Five

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